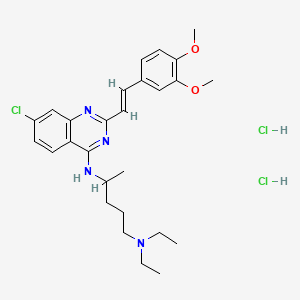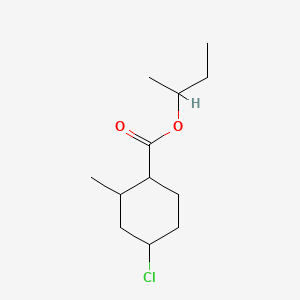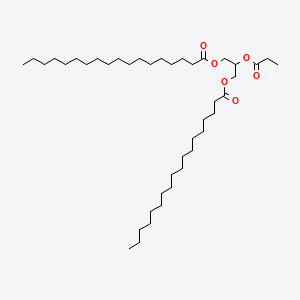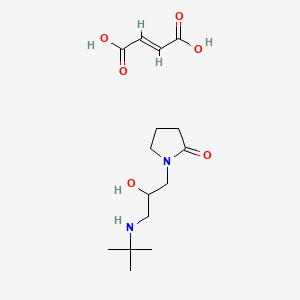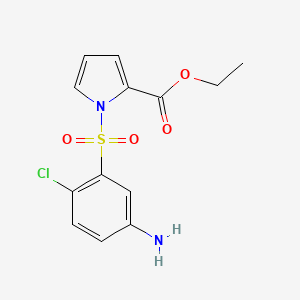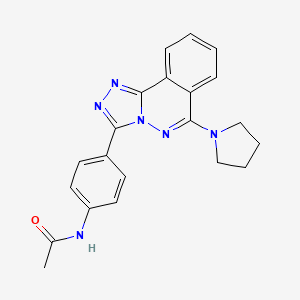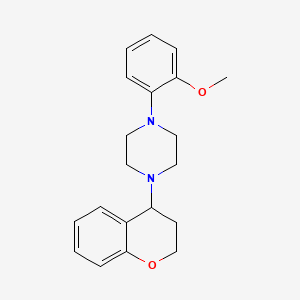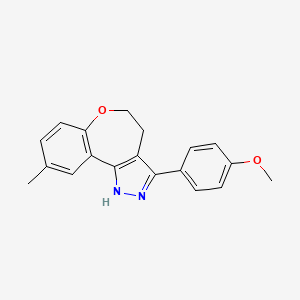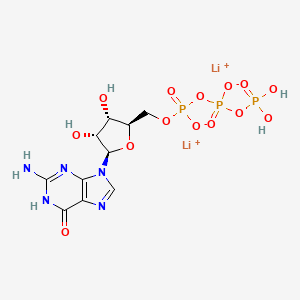
Dilithium guanosine triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dilithium guanosine triphosphate is a compound that combines the properties of guanosine triphosphate with the unique characteristics of this compound is a guanine nucleotide that plays a crucial role in various cellular processes, including protein synthesis, signal transduction, and energy transfer
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: This process can be achieved through a modular enzymatic cascade synthesis method, which is efficient and generalizable for the production of nucleoside triphosphates . The reaction conditions often involve the use of nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases as biocatalysts.
Industrial Production Methods: Industrial production of dilithium guanosine triphosphate can be scaled up using recombinant Escherichia coli strains engineered to overexpress specific enzymes involved in the biosynthetic pathway of guanosine nucleotides . This method allows for the efficient production of guanosine triphosphate, which can then be converted to its dilithium form.
Analyse Chemischer Reaktionen
Types of Reactions: Dilithium guanosine triphosphate undergoes various chemical reactions, including hydrolysis, phosphorylation, and complex formation. The hydrolysis of guanosine triphosphate to guanosine diphosphate and inorganic phosphate is a common reaction catalyzed by guanosine triphosphatases .
Common Reagents and Conditions: Common reagents used in these reactions include water for hydrolysis, ATP for phosphorylation, and various metal ions for complex formation. The conditions for these reactions typically involve physiological pH and temperature, as well as the presence of specific enzymes or catalysts.
Major Products Formed: The major products formed from the hydrolysis of this compound include guanosine diphosphate and inorganic phosphate. Phosphorylation reactions can lead to the formation of higher-order nucleotides, while complex formation can result in stable metal-nucleotide complexes.
Wissenschaftliche Forschungsanwendungen
Dilithium guanosine triphosphate has a wide range of scientific research applications. In chemistry, it is used as a substrate for studying enzymatic reactions and nucleotide interactions. In biology, it plays a crucial role in signal transduction, protein synthesis, and cellular energy transfer . In medicine, it is being explored for its potential in drug development and as a therapeutic agent for various diseases. In industry, it is used in the production of nucleic acid-based products and as a reagent in biochemical assays .
Wirkmechanismus
The mechanism of action of dilithium guanosine triphosphate involves its role as a molecular switch in cellular processes. It binds to specific proteins, such as guanosine triphosphatases, and undergoes hydrolysis to guanosine diphosphate, which triggers conformational changes in the protein and activates downstream signaling pathways . The molecular targets of this compound include G-proteins, ribosomes, and various enzymes involved in nucleotide metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to dilithium guanosine triphosphate include guanosine triphosphate, guanosine diphosphate, and other guanine nucleotides. These compounds share similar structures and functions but differ in their specific roles and applications.
Uniqueness: The uniqueness of this compound lies in its enhanced stability and potential for diverse applications. The addition of dilithium ions provides increased resistance to degradation and allows for more precise control in experimental settings. This makes it a valuable tool in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
79787-02-3 |
|---|---|
Molekularformel |
C10H14Li2N5O14P3 |
Molekulargewicht |
535.1 g/mol |
IUPAC-Name |
dilithium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate |
InChI |
InChI=1S/C10H16N5O14P3.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |
InChI-Schlüssel |
SPQUPDOUIWTDAU-LGVAUZIVSA-L |
Isomerische SMILES |
[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)N=C(NC2=O)N |
Kanonische SMILES |
[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)N=C(NC2=O)N |
Verwandte CAS-Nummern |
28141-84-6 (Parent) 86-01-1 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


